molecular formula C21H23N3O4 B6999065 N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide

N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide

Cat. No.: B6999065
M. Wt: 381.4 g/mol
InChI Key: LAIIXUHFLSPFJM-UHFFFAOYSA-N
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Description

N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which is known for its stability and diverse reactivity. The presence of multiple functional groups, including an amide, ether, and aniline moiety, makes it a versatile molecule for chemical synthesis and biological studies.

Properties

IUPAC Name

N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-19(22-16-6-2-1-3-7-16)13-27-18-9-4-8-17(12-18)23-20(26)24-14-21(15-24)10-5-11-28-21/h1-4,6-9,12H,5,10-11,13-15H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIIXUHFLSPFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2)C(=O)NC3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-anilino-2-oxoethoxybenzene. This intermediate is then reacted with 3-bromo-5-oxa-2-azaspiro[3.4]octane under basic conditions to form the desired spirocyclic compound.

  • Step 1: Preparation of 2-anilino-2-oxoethoxybenzene

      Reagents: Aniline, ethyl chloroformate, and sodium hydroxide.

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the formation of the intermediate.

  • Step 2: Formation of the Spirocyclic Compound

      Reagents: 2-anilino-2-oxoethoxybenzene, 3-bromo-5-oxa-2-azaspiro[3.4]octane, and a base such as potassium carbonate.

      Conditions: The reaction mixture is heated under reflux in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and scalability. The use of automated systems can also reduce the risk of human error and enhance the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the amide linkage can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the aniline moiety can interact with aromatic residues in the active site of enzymes, while the spirocyclic structure provides stability and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide
  • 2-(2-anilino-2-oxoethoxy)benzoic acid

Comparison

  • N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide: Similar in structure but lacks the spirocyclic moiety, which may affect its stability and reactivity.
  • 2-(2-anilino-2-oxoethoxy)benzoic acid: Contains a carboxylic acid group instead of the spirocyclic structure, leading to different chemical properties and potential applications.

N-[3-(2-anilino-2-oxoethoxy)phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

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